(1R,2R)-2-azidocyclohexane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-azidocyclohexane-1-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biochemistry. This compound is characterized by its azido group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-azidocyclohexane-1-carboxylic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated cyclohexane derivative is treated with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of microreactor technology can provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-azidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or other aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products
Reduction: (1R,2R)-2-aminocyclohexane-1-carboxylic acid.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(1R,2R)-2-azidocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R,2R)-2-azidocyclohexane-1-carboxylic acid largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved are specific to the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-aminocyclohexane-1-carboxylic acid
- (1R,2R)-2-bromocyclohexane-1-carboxylic acid
- (1R,2R)-2-hydroxycyclohexane-1-carboxylic acid
Uniqueness
(1R,2R)-2-azidocyclohexane-1-carboxylic acid is unique due to its azido group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a versatile intermediate in organic synthesis and a valuable tool in the development of new chemical entities .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1R,2R)-2-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h5-6H,1-4H2,(H,11,12)/t5-,6-/m1/s1 |
InChI Key |
FUKMDNCTORBUJS-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)N=[N+]=[N-] |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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